molecular formula C6H12ClNO B1266543 n-Butyl-2-chloroacetamide CAS No. 5349-24-6

n-Butyl-2-chloroacetamide

Cat. No. B1266543
CAS RN: 5349-24-6
M. Wt: 149.62 g/mol
InChI Key: XBTFKFOPYRYZDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of n-Butyl-2-chloroacetamide and its derivatives primarily involves chloroacetylation of corresponding amines. For example, the synthesis of various N-aryl 2-chloroacetamides is achieved through the chloroacetylation of aryl amine, highlighting the versatility and reactivity of these compounds towards nucleophiles, leading to the formation of diverse heterocyclic systems such as imidazole, pyrrole, thiazolidine-4-one, and thiophene (Abdel‐Latif et al., 2020).

Molecular Structure Analysis

The molecular structure and vibrational characteristics of chloroacetamides have been extensively studied through spectroscopic methods and quantum chemical investigations. For instance, N-(2-methylphenyl)-2,2-dichloroacetamide (2MPA) and N-(4-methylphenyl)-2,2-dichloroacetamide (4MPA) have been synthesized and analyzed to understand the influence of methyl groups on the characteristic frequencies of the amide group, showcasing the impact of substituents on molecular structure (Arjunan et al., 2009).

Chemical Reactions and Properties

Chloroacetamides exhibit a wide range of chemical reactivity, making them valuable in various chemical transformations. The chemical reactivity of these compounds is attributed to the easy replacement of the chlorine atom by nucleophiles, facilitating the synthesis of a diverse array of heterocyclic compounds. This reactivity is crucial for developing synthetic methodologies in organic chemistry (Abdel‐Latif et al., 2020).

Physical Properties Analysis

The physical properties of chloroacetamides, such as melting points, boiling points, solubility, and stability, are determined by their molecular structure. The presence of chloro and amide functional groups significantly influences these properties, affecting their applicability in various domains.

Chemical Properties Analysis

The chemical properties of n-Butyl-2-chloroacetamide, including acidity, basicity, reactivity towards nucleophiles, and participation in cyclization reactions, are central to their utility in organic synthesis. These properties are explored through detailed spectroscopic and computational studies, providing insights into their behavior in chemical processes (Arjunan et al., 2009).

Scientific Research Applications

  • Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides :

    • This study examined the biological potential of N-(substituted phenyl)-2-chloroacetamides. It explored the use of chemometric methods to predict properties affecting the biological activity of these compounds, which is crucial in preclinical research (Vastag, Apostolov, & Matijević, 2018).
  • Herbicidal Applications :

    • Research on chloroacetamides such as alachlor and metazachlor has demonstrated their use as herbicides for controlling weeds in various crops. This study indicates their selectivity and efficacy in agricultural contexts (Weisshaar & Böger, 1989).
  • Chemical Reactivity in Synthesis :

    • A study explored the reactivity of nickel metal precursors with chloroacetamide derivatives, leading to various compounds with potential applications in catalysis for cross-coupling reactions. This demonstrates the role of chloroacetamides in synthetic chemistry (Nagar et al., 2020).
  • Biodegradation and Environmental Impact :

    • Research on the biodegradation of butachlor, a chloroacetamide herbicide, by Bacillus altitudinis highlights the environmental impact and potential bioremediation strategies. This is important for understanding the ecological consequences of chloroacetamide use (Kaur & Goyal, 2020).
  • Chromatographic and Computational Assessment :

    • A study focused on the lipophilicity of N-(substituted phenyl)-2-chloroacetamides, assessing their potential biological activity. This research is significant for drug design and pharmaceutical applications (Apostolov, Vastag, Matijević, & Petrović, 2015).
  • Biodegradation by Microbial Strains :

    • A study on Ammoniphilus sp. JF's ability to degrade butachlor highlights the potential of microorganisms in the bioremediation of chloroacetamide-contaminated environments (Singh & Kadapakkam Nandabalan, 2018).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “n-Butyl-2-chloroacetamide” were not found, microbial degradation of related compounds like butachlor has been studied .

properties

IUPAC Name

N-butyl-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-2-3-4-8-6(9)5-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTFKFOPYRYZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277217
Record name n-butyl-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Butyl-2-chloroacetamide

CAS RN

5349-24-6
Record name 5349-24-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1194
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-butyl-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Butylchloroacetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UR7NWC4RK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AJ Speziale, PC Hamm - Journal of the American Chemical …, 1956 - ACS Publications
… acetyl chloride by the method given for N-butyl-2chloroacetamide. … NButyl-2-chloroacetamide.—To a mixture of 29.3 g. of butyl… under reducedpressure, N-butyl-2-chloroacetamide was …
Number of citations: 78 pubs.acs.org
X Liu, Y Wu, Y Wang, H Wei, J Guo… - New Journal of Chemistry, 2022 - pubs.rsc.org
… The synthesis of N,N-di-n-butyl-2-chloroacetamide was carried out according to conventional … After its filtration, N,N-di-n-butyl-2-chloroacetamide was evaporated by rotary evaporation …
Number of citations: 2 pubs.rsc.org
G Aguirre, H Cerecetto, R Di Maio… - … der Pharmazie: An …, 2002 - Wiley Online Library
… Preparation of N-butyl-2-chloroacetamide. To a mixture of butylamine (0.46 g, 6.4 mmol) and … A mixture of N-butyl-2-chloroacetamide (0.70 g, 4.7 mmol), triphenylphosphine (1.1 g, 4.3 …
Number of citations: 57 onlinelibrary.wiley.com
A Kumar, W Hur, GH Seong, PS Chae - Analytica Chimica Acta, 2023 - Elsevier
… The 2-chloroacetamide anthraquinone (8) and N-butyl-2-chloroacetamide anthraquinone (9) were individually treated with different imidazole derivatives to prepare the probes. In the …
Number of citations: 2 www.sciencedirect.com
AC Cope, JE Meili… - Journal of the American …, 1956 - ACS Publications
… The 2-chloroacetamides listed in Table I were prepared from the appropriate amine and chloroacetyl chloride by the method given for N-butyl-2chloroacetamide. …
Number of citations: 26 pubs.acs.org

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